

Application Notes and Protocols for Oral Administration of SDZ 220-581

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Compound of Interest

Compound Name: SDZ 220-581 Ammonium salt

Cat. No.: B1139373

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Introduction

SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a pKi value of 7.7.[1][2] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation.[2] This mechanism prevents excessive neuronal excitation and glutamate-induced neurotoxicity.[2] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential as a neuroprotective and anticonvulsant agent.[1][2] Notably, SDZ 220-581 has shown a rapid onset and long duration of action following oral administration in rodents.[1] These application notes provide detailed protocols for the preparation and oral administration of SDZ 220-581 in a research setting.

Data Presentation

In Vivo Efficacy of Orally Administered SDZ 220-581

Animal Model	Dosage (Oral)	Effect	Reference
Male OF-1 Mice	3.2 - 32 mg/kg	Dose-dependent protection against maximal electroshock seizures (MES).[1]	[1]
Rats	10 mg/kg	Full protection against maximal electroshock seizures (MES).[2]	[2]
Rats	2.5 mg/kg	Reduction in prepulse inhibition (PPI), a model relevant to schizophrenia.[2]	[2]
Rats	$\geq 2 \times 10$ mg/kg	20-30% protection against quinolinic acid-induced neurotoxicity.	[3]
Rats	Low oral doses	Analgesic activity in a neuropathic pain model.	[3]
Chronically Epileptic Rats	20 mg/kg (day 1), 10 mg/kg (day 2), 5 mg/kg (day 3)	Did not demonstrate a long-term reduction in seizure activity in this specific chronic model.[4]	[4]

Experimental Protocols

Formulation of SDZ 220-581 for Oral Administration

The following are example protocols for preparing SDZ 220-581 solutions for in vivo oral administration. The solubility of SDZ 220-581 is ≥ 2.5 mg/mL in these vehicles.[1] It is recommended to perform a small-scale test to ensure complete dissolution and stability before preparing a large batch.

Protocol 1: PEG300 and Tween-80 Formulation

This protocol yields a clear solution suitable for oral gavage.

- Materials:
 - SDZ 220-581 powder
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 300 (PEG300)
 - Tween-80
 - Saline (0.9% NaCl)
- Procedure:
 - Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
 - To prepare a 1 mL working solution, add the solvents sequentially:
 - 100 μ L of the DMSO stock solution (10% of final volume).
 - 400 μ L of PEG300 (40% of final volume). Mix thoroughly.
 - 50 μ L of Tween-80 (5% of final volume). Mix thoroughly.
 - 450 μ L of Saline (45% of final volume). Mix until a clear solution is obtained.
 - If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)

Protocol 2: SBE- β -CD Formulation

This formulation uses sulfobutyl ether- β -cyclodextrin (SBE- β -CD) to enhance solubility.

- Materials:

- SDZ 220-581 powder
- DMSO
- 20% (w/v) SBE- β -CD in Saline
- Procedure:
 - Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
 - To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in Saline.
 - Mix thoroughly until a clear solution is formed.

Protocol 3: Corn Oil Suspension

This protocol is suitable for preparing a suspension of SDZ 220-581.

- Materials:
 - SDZ 220-581 powder
 - DMSO
 - Corn oil
- Procedure:
 - Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).
 - To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
 - Mix thoroughly to ensure a uniform suspension.

Protocol for Oral Administration (Gavage) in Rodents

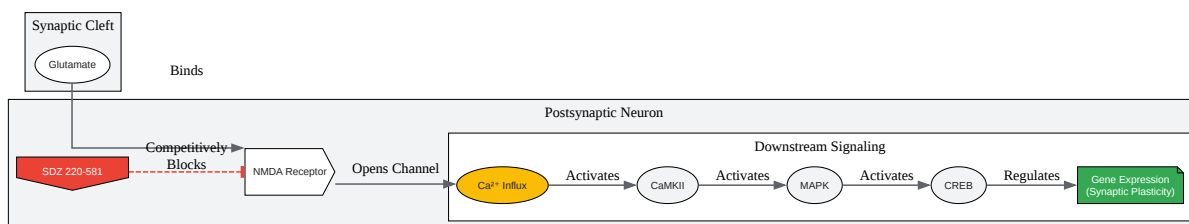
This protocol provides a general guideline for administering SDZ 220-581 via oral gavage to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

- Materials:
 - Prepared SDZ 220-581 formulation
 - Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded/bulb tip.
 - Syringes
 - Animal scale
- Procedure:
 - Animal Preparation:
 - Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.
 - Gavage Needle Measurement:
 - Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.
 - Animal Restraint:
 - Properly restrain the animal to ensure its head and neck are extended, creating a straight path to the esophagus.
 - Administration:
 - Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed.

- The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
- Once the needle is correctly positioned, slowly administer the calculated volume of the SDZ 220-581 formulation.
- Post-Administration Monitoring:
 - Gently remove the gavage needle.
 - Return the animal to its cage and monitor for several minutes for any signs of distress, such as labored breathing.

Visualizations

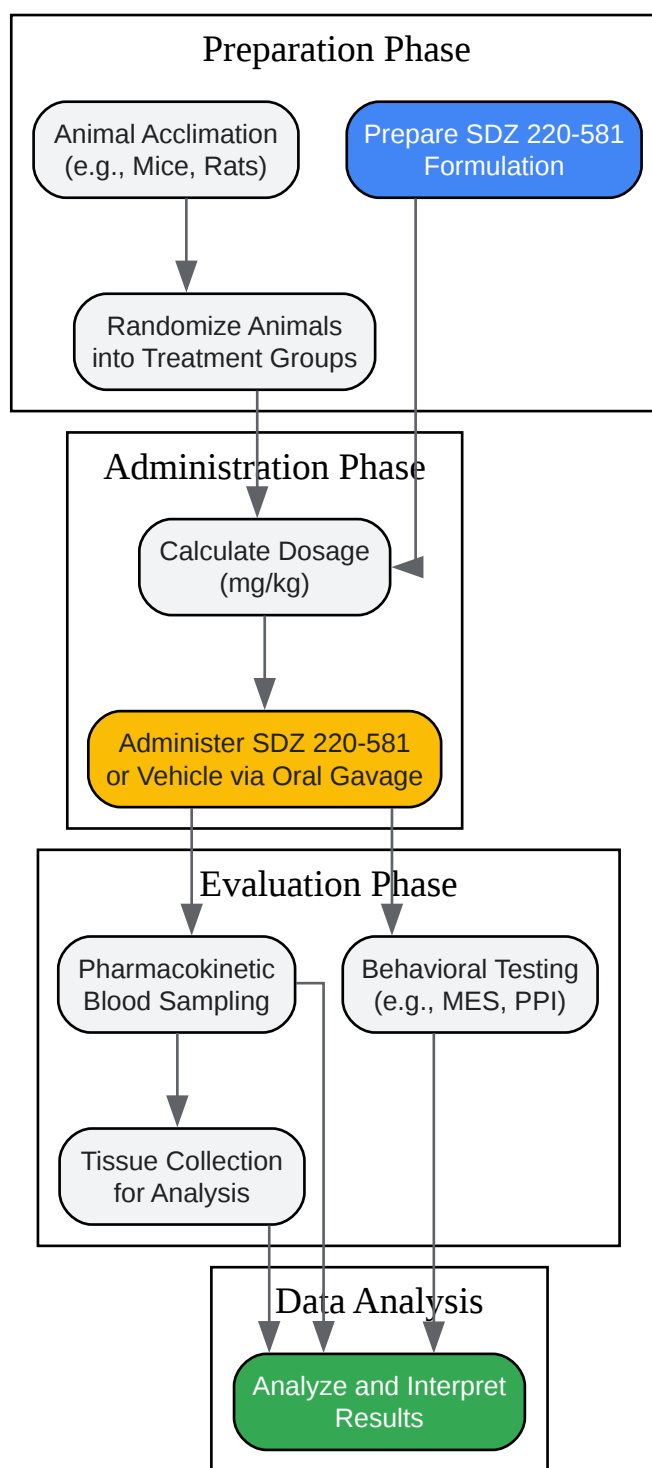
Signaling Pathway of SDZ 220-581 Action



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Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.

Experimental Workflow for In Vivo Oral Administration Study



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Caption: Workflow for an in vivo study using oral SDZ 220-581.

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